molecular formula C11H10BrF3O2 B12596400 5-Bromo-1,2-dimethoxy-3-(3,3,3-trifluoroprop-1-en-1-yl)benzene CAS No. 647855-51-4

5-Bromo-1,2-dimethoxy-3-(3,3,3-trifluoroprop-1-en-1-yl)benzene

Katalognummer: B12596400
CAS-Nummer: 647855-51-4
Molekulargewicht: 311.09 g/mol
InChI-Schlüssel: AONABJDABJUUPU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Bromo-1,2-dimethoxy-3-(3,3,3-trifluoroprop-1-en-1-yl)benzene is a chemical compound with the molecular formula C11H10BrF3O2. This compound is characterized by the presence of bromine, methoxy groups, and a trifluoropropenyl group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research and industry.

Vorbereitungsmethoden

The synthesis of 5-Bromo-1,2-dimethoxy-3-(3,3,3-trifluoroprop-1-en-1-yl)benzene typically involves the following steps:

    Starting Materials: The synthesis begins with 1,2-dimethoxybenzene and 3,3,3-trifluoropropene.

    Bromination: The 1,2-dimethoxybenzene undergoes bromination using bromine or a brominating agent to introduce the bromine atom at the 5-position of the benzene ring.

    Alkylation: The brominated intermediate is then subjected to alkylation with 3,3,3-trifluoropropene under suitable conditions to form the final product.

Industrial production methods may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to achieve higher yields and purity.

Analyse Chemischer Reaktionen

5-Bromo-1,2-dimethoxy-3-(3,3,3-trifluoroprop-1-en-1-yl)benzene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the double bond in the trifluoropropenyl group.

Common reagents used in these reactions include nucleophiles (e.g., amines, thiols), oxidizing agents (e.g., potassium permanganate, chromium trioxide), and reducing agents (e.g., lithium aluminum hydride, hydrogen gas).

Wissenschaftliche Forschungsanwendungen

5-Bromo-1,2-dimethoxy-3-(3,3,3-trifluoroprop-1-en-1-yl)benzene has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in the development of biologically active molecules, such as pharmaceuticals and agrochemicals.

    Medicine: It may serve as an intermediate in the synthesis of drugs with potential therapeutic effects.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 5-Bromo-1,2-dimethoxy-3-(3,3,3-trifluoroprop-1-en-1-yl)benzene depends on its specific application. In general, the compound can interact with molecular targets, such as enzymes or receptors, through various pathways. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 5-Bromo-1,2-dimethoxy-3-(3,3,3-trifluoroprop-1-en-1-yl)benzene include:

    1-Bromo-3,5-dimethoxybenzene: This compound lacks the trifluoropropenyl group and has different reactivity and applications.

    5-Bromo-1,2,3-trimethoxybenzene: This compound has an additional methoxy group, which can affect its chemical properties and reactivity.

    4-Bromo-1,2-dimethoxybenzene: The bromine atom is positioned differently, leading to variations in its chemical behavior.

Eigenschaften

CAS-Nummer

647855-51-4

Molekularformel

C11H10BrF3O2

Molekulargewicht

311.09 g/mol

IUPAC-Name

5-bromo-1,2-dimethoxy-3-(3,3,3-trifluoroprop-1-enyl)benzene

InChI

InChI=1S/C11H10BrF3O2/c1-16-9-6-8(12)5-7(10(9)17-2)3-4-11(13,14)15/h3-6H,1-2H3

InChI-Schlüssel

AONABJDABJUUPU-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC(=CC(=C1OC)C=CC(F)(F)F)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.